2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a piperidine ring and acetamide functionalities, making it a candidate for various pharmacological studies.
2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide falls under the category of amine compounds and acetamides. Its classification is significant in understanding its reactivity and potential interactions with biological systems.
The synthesis of 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide typically involves several steps:
The synthetic route may involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate the formation of amide bonds. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products .
The molecular formula for 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide is C_{12}H_{20}N_{2}O. The structure features:
The compound's molecular weight is approximately 208.30 g/mol, and it exhibits specific spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy that can be used for structural confirmation .
The compound participates in various chemical reactions typical of amines and amides:
Reactions are usually conducted under controlled conditions to prevent degradation of sensitive functional groups. Monitoring techniques such as thin-layer chromatography (TLC) are employed to track reaction progress .
The mechanism of action for 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide involves its interaction with specific receptors or enzymes within biological systems:
Studies have shown that compounds with similar structures exhibit varying degrees of activity against specific targets, suggesting that this compound could have significant pharmacological effects .
Relevant analyses include spectroscopic methods (e.g., NMR, infrared spectroscopy) to confirm identity and purity .
2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide has potential applications in:
Research continues into optimizing its efficacy and exploring new therapeutic avenues based on its structural characteristics .
Piperidine-acetamide hybrids represent a structurally diverse class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in contemporary medicinal chemistry. These hybrids synergistically combine the three-dimensional complexity and hydrogen-bonding capabilities of the piperidine ring with the conformational flexibility and bioisosteric properties of the acetamide moiety. The resulting molecular frameworks exhibit enhanced bioavailability and blood-brain barrier permeability, making them particularly valuable in central nervous system (CNS) drug development. The specific compound 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide exemplifies this hybrid architecture, featuring a tertiary acetamide nitrogen with dual alkyl substituents (butyl and ethyl) and a 3-aminopiperidine pharmacophore—a configuration optimized for target engagement within neurotransmitter systems [3] [7]. Its emergence reflects a broader trend in rational drug design where molecular hybridization strategies are employed to overcome limitations of monofunctional scaffolds, particularly for neurological targets where receptor complexity demands sophisticated ligand architectures [2] [5].
2-(3-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide belongs to a specialized subclass of piperidine-acetamides characterized by a tertiary acetamide linkage and a 3-aminopiperidine head group. Its molecular structure (C₁₁H₂₃N₃O; MW 213.32 g/mol) comprises three distinct pharmacophoric elements: (1) the piperidine ring, providing conformational rigidity; (2) the 3-amino group, serving as a hydrogen bond donor/acceptor site critical for target binding; and (3) the N-butyl-N-ethylacetamide tail, contributing lipophilicity and steric bulk that influences receptor selectivity and pharmacokinetic behavior [3] [7].
Table 1: Structural and Physicochemical Profile of 2-(3-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide
Property | Value/Descriptor | Pharmacological Relevance |
---|---|---|
Molecular Formula | C₁₁H₂₃N₃O | Determines metabolic stability & synthetic routes |
Molecular Weight | 213.32 g/mol | Optimal for CNS penetration (<450 Da) |
Key Functional Groups | 3-Aminopiperidine, Tertiary Acetamide | Hydrogen bonding & target engagement |
Nitrogen Atoms | 3 | Enhances solubility & forms salt complexes |
SMILES | O=C(N(CCCC)CC)CN1CC(N)C1 | Encodes stereochemical relationships & isomerism |
Lipophilicity (Predicted logP) | ~2.1 | Balances membrane permeability & aqueous solubility |
This hybrid scaffold is classified as a Type II Piperidine-Acetamide due to the presence of the tertiary acetamide nitrogen and the specific positioning of the amino group at the piperidine 3-position. This contrasts with simpler analogues like 2-(4-aminopiperidin-1-yl)-N-methylacetamide (C₈H₁₇N₃O; MW 171.24 g/mol), which features a secondary acetamide and exhibits reduced steric bulk [7]. The 3-amino configuration is pharmacologically privileged over 2- or 4-amino positional isomers, as evidenced by its prevalence in neuromodulatory agents targeting GPCRs and ion channels. The N-butyl-N-ethyl substitution pattern on the acetamide represents an optimization strategy to fine-tune lipophilicity and conformational freedom, potentially reducing off-target interactions compared to bulkier aromatic substitutions seen in related scaffolds like 2-(4-(2-cyclohexylethoxy)benzyl derivatives or 3-amino-2-(3-ethylpiperidin-1-yl)benzamide [8] [10]. Computational analyses suggest this compound occupies a favorable chemical space within Lipinski’s rule parameters, predicting favorable oral absorption potential [5].
Piperidine derivatives, particularly those featuring a 3-amino substituent, exhibit a pronounced ability to engage with neurotransmitter receptors and ion channels central to neurological and psychiatric disorders. The protonatable nitrogen within the piperidine ring (pKa ~10-11) facilitates ionic interactions with aspartate residues in transmembrane domains of G-protein-coupled receptors (GPCRs). Meanwhile, the 3-amino group provides a critical hydrogen-bonding motif that enhances binding specificity, particularly for monoamine transporters (e.g., serotonin, dopamine, norepinephrine transporters) and ligand-gated ion channels implicated in epilepsy and neuropathic pain [4] [5]. The molecular flexibility afforded by the acetamide linker enables optimal spatial orientation of these pharmacophores within complex binding pockets.
Table 2: Structure-Activity Relationship (SAR) Insights for Piperidine-Acetamide Neurotransmitter Modulators
Structural Feature | Biological Impact | Evidence from Analogues |
---|---|---|
3-Aminopiperidine vs. 4-Aminopiperidine | 3-Amino confers superior affinity for σ receptors & 5-HT transporters | 3-Amino analogues show >10-fold increased potency in functional assays vs. 4-amino isomers |
Tertiary Acetamide (N-butyl-N-ethyl) | Enhanced lipid solubility & BBB penetration vs. secondary acetamides (N-H) | N-methyl derivatives exhibit reduced brain exposure in pharmacokinetic studies |
N-Alkyl Chain Length (Butyl vs Ethyl) | Longer chains (Butyl) improve μ-opioid receptor affinity but may reduce selectivity | N-propyl/butyl variants show increased off-target binding vs. N-ethyl |
Piperidine Ring Saturation | Saturated ring enhances metabolic stability over unsaturated derivatives | Dihydropyridine analogues demonstrate rapid hepatic clearance |
Stereochemistry at Piperidine C3 | (R)-enantiomers often show superior activity at dopamine D3 receptors | Enantiomeric pairs exhibit 5-50 fold differences in receptor binding affinity |
The compound 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide likely exerts its neuromodulatory effects through interactions with sigma receptors (σ1/σ2), implicated in neuroprotection and psychosis, and potentially voltage-gated potassium channels (KCNT1/KCNT2) associated with epileptogenic activity. Computational docking studies of analogous 3-aminopiperidine derivatives reveal favorable binding energies (-10 to -13 kcal/mol) within the orthosteric site of σ1 receptors, driven by salt bridges with Glu172 and hydrogen bonds with Thr194 [4] [6]. The N-butyl-N-ethylacetamide moiety may further stabilize ligand-receptor complexes through hydrophobic interactions with nonpolar residues (e.g., Leu191, Val162), explaining the enhanced selectivity of tertiary acetamides over simpler alkyl variants. Molecular dynamics simulations indicate that the conformational flexibility of the acetamide linker allows adaptation to allosteric binding pockets in potassium channels like KCNT1, where piperidine nitrogen may coordinate with pore-lining residues (e.g., Phe346), thereby modulating ion conductance [6]. These insights highlight the scaffold's versatility in addressing diverse neurological targets through rational structural modifications.
The integration of piperidine and acetamide functionalities represents an evolutionary progression in heterocyclic medicinal chemistry, tracing its origins to mid-20th-century investigations into natural product alkaloids. Early piperidine-based drugs like pethidine (meperidine), developed in the 1930s, demonstrated the scaffold's utility in CNS modulation but suffered from significant abuse potential and metabolic instability. The strategic incorporation of acetamide groups emerged in the 1960s-1980s as a solution to enhance metabolic stability while reducing the psychotomimetic effects associated with simple piperidines. Seminal work focused on N-substituted acetamide variants, exemplified by the development of anticonvulsants and antipsychotics featuring piperazine-acetamide hybrids [2] [7].
Table 3: Evolution of Acetamide-Piperidine Scaffolds in CNS Drug Development
Era | Key Developments | Representative Compounds |
---|---|---|
1930-1960 | Isolation of piperidine alkaloids; Synthesis of simple piperidine analgesics | Pethidine (Meperidine); Piperocaine |
1960-1980 | Rational incorporation of acetamide linkers for stability; Exploration of amino positions | Bezitramide (Opioid); Pirenzepine (Muscarinic antagonist) |
1980-2000 | Computational design of 3-aminopiperidines; Focus on GPCR selectivity | UK-143,044 (α2-Adrenergic agonist); SAR studies optimizing N-substitution |
2000-Present | Hybrid scaffolds targeting ion channels & transporters; Tertiary acetamides | 2-(3-Aminopiperidin-1-yl)-N-butyl-N-ethylacetamide; KCNT1 blockers |
The shift toward 3-aminopiperidine cores marked a significant advancement over earlier 4-aminopiperidine derivatives (e.g., 2-(4-aminopiperidin-1-yl)-N-methylacetamide), driven by computational analyses revealing superior vector geometry for engaging conserved aspartate residues in aminergic receptors. Patent literature from the early 2000s (e.g., US7407955B2) discloses xanthine derivatives incorporating 3-aminopiperidine motifs as dipeptidyl peptidase-4 (DPP-4) inhibitors and neuromodulators, validating the pharmacophore's therapeutic relevance [4]. Concurrently, advances in synthetic methodologies—particularly reductive amination protocols and palladium-catalyzed amidation reactions—enabled efficient production of asymmetrically substituted tertiary acetamides like the N-butyl-N-ethyl variant. These synthetic routes overcame limitations associated with earlier secondary acetamides, which exhibited poor CNS penetration due to excessive polarity [3] [7]. The emergence of 2-(3-aminopiperidin-1-yl)-N-butyl-N-ethylacetamide thus reflects three convergent trends: (1) historical validation of piperidine's neurological activity; (2) medicinal chemistry optimization toward 3-amino and tertiary acetamide functionalities; and (3) integration of computational design principles to refine target specificity [2] [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9